

Spectroscopic Characterization of 2-Oxoindoline-7-carboxamide Salts

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Compound of Interest

Compound Name: 2-Oxoindoline-7-carboxamide

Cat. No.: B13666422

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Executive Summary

The **2-oxoindoline-7-carboxamide** scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural core for various kinase inhibitors (e.g., VEGFR, CDK2) and PARP inhibitors. However, the neutral free base form of this scaffold frequently exhibits poor aqueous solubility due to robust intermolecular hydrogen bonding between the lactam and carboxamide moieties.

This guide provides a comparative spectroscopic analysis of the **2-Oxoindoline-7-carboxamide** Free Base versus its Sodium Salt form. By converting the acidic indoline nitrogen to its salt, researchers can significantly alter the physicochemical profile. This document details the specific spectral fingerprints (NMR, IR) required to validate this transformation, offering a self-validating protocol for drug development professionals.

The Challenge: Free Base vs. Salt Forms

The primary challenge with the **2-oxoindoline-7-carboxamide** free base is its high crystal lattice energy. The molecule contains two potent hydrogen bond donors (the lactam NH and the exocyclic amide NH

) and two acceptors (the carbonyls). This leads to "brick-dust" insolubility, complicating formulation and bioavailability.

The Solution: Deprotonation of the indoline nitrogen (pKa

10–11, lowered by the electron-withdrawing 7-carboxamide group) using a strong base (e.g., NaOH or NaOEt) yields the sodium salt. This disrupts the intermolecular H-bonding network and introduces ionic character, vastly improving water solubility.

Comparative Overview

Feature	Free Base (Neutral)	Sodium Salt (Anionic)
Solubility (Water)	Low (< 0.1 mg/mL)	High (> 10 mg/mL)
Electronic State	Neutral Lactam	Anionic (Resonance Stabilized)
Key Stability Risk	Aggregation/Precipitation	Hygroscopicity
Primary Use	Synthetic Intermediate	Drug Formulation Candidate

Spectroscopic Characterization

The conversion from free base to salt induces distinct electronic changes observable via spectroscopy. The following data serves as a reference standard for validating the salt formation.

A. Proton NMR (¹H-NMR) Analysis[1][2][3]

The most definitive evidence of salt formation is the disappearance of the indoline NH signal and the shielding of the aromatic ring protons due to increased electron density.

Table 1: Representative

H-NMR Shifts (DMSO-

)

Proton Assignment	Free Base (ppm)	Sodium Salt (ppm)	Shift ()	Mechanistic Insight
Indoline NH (N-1)	10.8 – 11.2 (s)	Absent	N/A	Complete deprotonation of the lactam nitrogen.
Amide NH (Exocyclic)	7.9 – 8.1 (br s)	7.6 – 7.8 (br s)	-0.3	Reduced H-bonding capability; slight shielding.
Amide NH (Exocyclic)	7.3 – 7.5 (br s)	7.1 – 7.3 (br s)	-0.2	Reduced H-bonding capability.
Aromatic H-4	7.35 (d)	7.15 (d)	-0.20	Shielding effect from the N-1 negative charge.
Aromatic H-6	7.55 (d)	7.25 (d)	-0.30	Diagnostic: H-6 is ortho to the amide and para to the anion, sensing significant electron density changes.

B. FT-IR Spectroscopy[1][2][4][5]

Infrared spectroscopy monitors the environment of the carbonyl groups. In the salt form, the negative charge on the nitrogen delocalizes into the lactam carbonyl, lowering its bond order (more single-bond character).

Table 2: Diagnostic IR Bands (KBr Pellet)

Functional Group	Free Base (cm ⁻¹)	Sodium Salt (cm ⁻¹)	Interpretation
Lactam C=O (Stretch)	1690 – 1710	1640 – 1660	Red Shift: Resonance delocalization of the anion reduces C=O bond order (Enolate character).
Amide C=O (Stretch)	1660 – 1680	1650 – 1670	Minimal shift; the exocyclic amide is less affected by the ring anion.
Indoline N-H (Stretch)	3150 – 3250	Absent	Confirmation of deprotonation.

Experimental Protocols

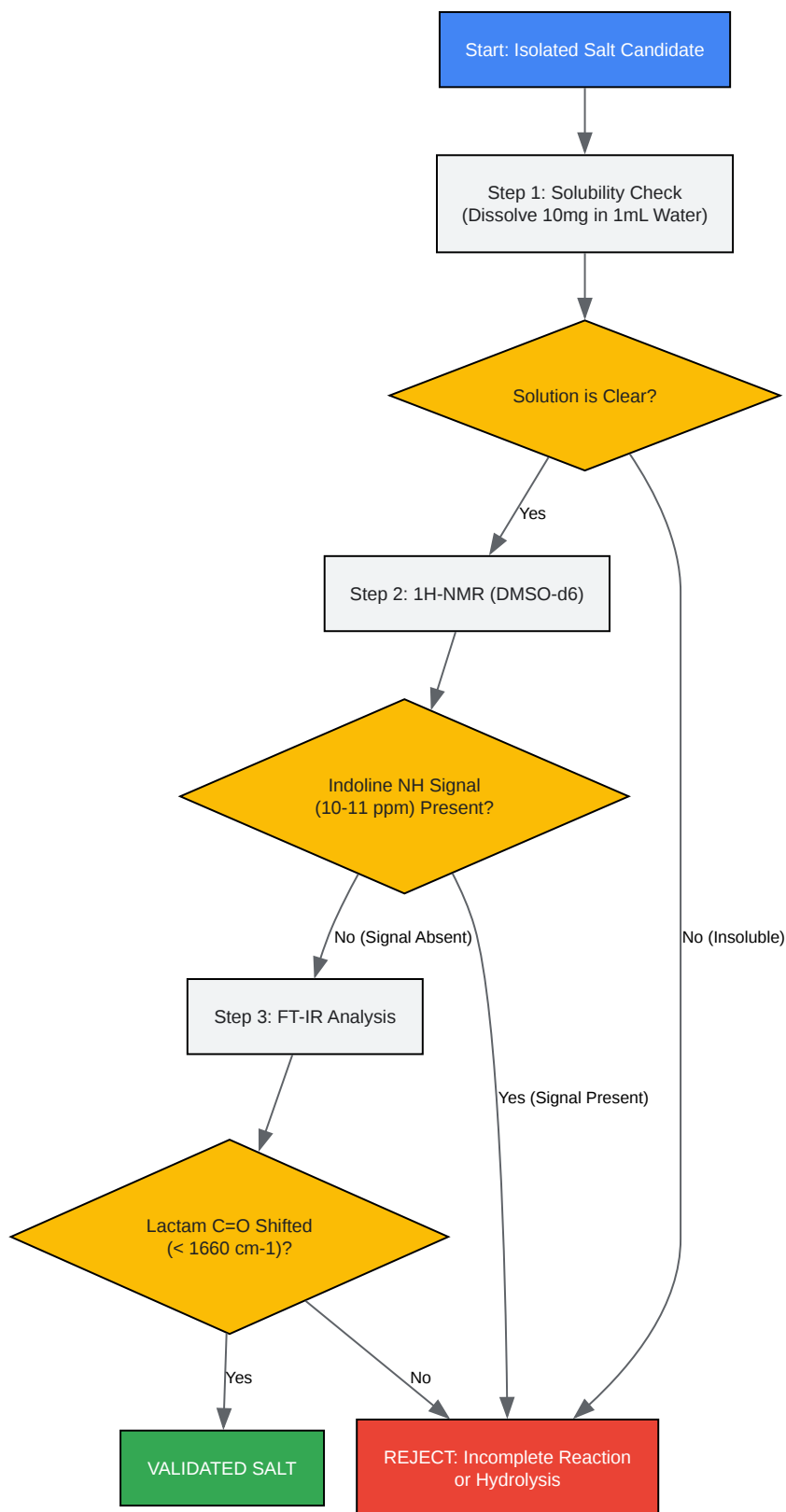
To ensure reproducibility, the following protocols are designed to be self-validating. If the spectral data does not match the criteria in Section 2, the salt formation is incomplete.

Protocol A: Synthesis of 2-Oxoindoline-7-carboxamide Sodium Salt

- Dissolution: Suspend 1.0 eq of **2-oxoindoline-7-carboxamide** free base in anhydrous Ethanol (EtOH).
- Deprotonation: Add 1.05 eq of Sodium Ethoxide (NaOEt) solution (21% in EtOH) dropwise at 0°C.
 - Note: Avoid aqueous NaOH if the amide is sensitive to hydrolysis, though the 7-position is generally sterically protected.
- Reaction: Stir at room temperature for 2 hours. The suspension should clear as the salt forms, potentially reprecipitating as a finer solid.

- Isolation: Concentrate the solvent to 20% volume under reduced pressure. Add diethyl ether (EtO) to precipitate the salt.
- Filtration: Filter the precipitate under nitrogen (to prevent moisture absorption) and wash with cold EtO.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Analytical Validation Workflow

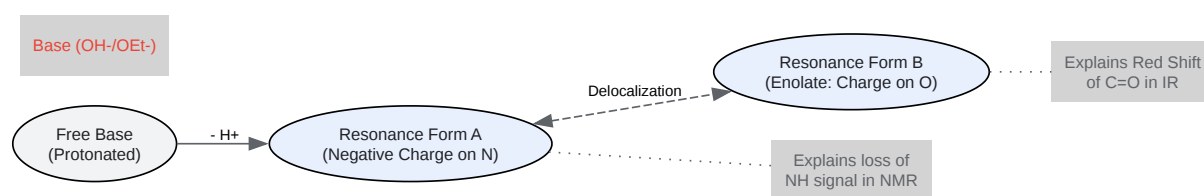


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Caption: Step-by-step decision tree for validating the salt form. Failure at any checkpoint indicates the presence of residual free base or decomposition.

Mechanistic Visualization

Understanding the resonance stabilization of the salt is crucial for interpreting the spectral shifts. The negative charge is not localized on the nitrogen but shared with the carbonyl oxygen.



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Caption: Resonance structures of the 2-oxoindoline anion illustrating the delocalization responsible for the observed IR carbonyl shift.

References

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